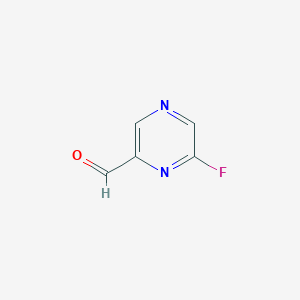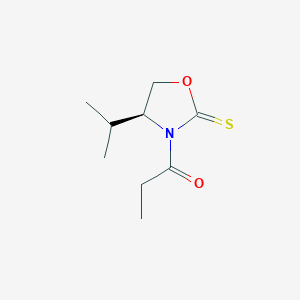
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate is a complex organoboron compound It features a lithium cation coordinated to a borate anion, which is further substituted with a tetrahydro-2H-pyran-2-yl and a 1H-pyrazol-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate typically involves the reaction of lithium hydroxide with a boronic acid derivative. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen interference. The reaction mixture is then cooled to 0°C, and the boronic acid derivative is added slowly to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of borate esters and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced borate species.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include borate esters, reduced borate species, and substituted borate compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of borate esters and other boron-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate involves its interaction with molecular targets through its borate and lithium components. The borate group can form stable complexes with various biomolecules, while the lithium ion can modulate biological pathways by interacting with enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
Lithium borohydride (LiBH4): A reducing agent used in organic synthesis.
Sodium borohydride (NaBH4): Another reducing agent with similar applications.
Potassium borohydride (KBH4): Used in similar contexts as lithium borohydride.
Uniqueness
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate is unique due to its specific structural features, which combine the properties of borate and lithium compounds with the additional functional groups.
Propiedades
IUPAC Name |
lithium;trihydroxy-[1-(oxan-2-yl)pyrazol-4-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BN2O4.Li/c12-9(13,14)7-5-10-11(6-7)8-3-1-2-4-15-8;/h5-6,8,12-14H,1-4H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQHDFPPIAHGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CN(N=C1)C2CCCCO2)(O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BLiN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














